Cas no 950253-17-5 (5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide)
5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)triazole-4-carboxamide
- 5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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- Inchi: 1S/C16H14FN5O2/c1-24-13-5-3-2-4-12(13)19-16(23)14-15(18)22(21-20-14)11-8-6-10(17)7-9-11/h2-9H,18H2,1H3,(H,19,23)
- InChI Key: YEYKEPSOBHLFGR-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(F)C=C2)C(N)=C(C(NC2=CC=CC=C2OC)=O)N=N1
5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3375-0802-2μmol |
5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
950253-17-5 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3375-0802-5μmol |
5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
950253-17-5 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3375-0802-10μmol |
5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
950253-17-5 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3375-0802-20μmol |
5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
950253-17-5 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3375-0802-1mg |
5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
950253-17-5 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3375-0802-2mg |
5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
950253-17-5 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3375-0802-3mg |
5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
950253-17-5 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3375-0802-4mg |
5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
950253-17-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3375-0802-5mg |
5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
950253-17-5 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3375-0802-10mg |
5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
950253-17-5 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
5-Amino-1-(4-Fluorophenyl)-N-(2-Methoxyphenyl)-1H-1,2,3-Triazole-4-Carboxamide: A Comprehensive Overview
5-Amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 950253-17-5) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and structural versatility. The unique combination of functional groups in this molecule, including the amino, fluorophenyl, and methoxyphenyl substituents, contributes to its distinctive properties and potential utility in various pharmaceutical contexts.
The structure of 5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is characterized by a central 1,2,3-triazole ring flanked by an amino group at the 5-position and a carboxamide group at the 4-position. The presence of the 4-fluorophenyl and 2-methoxyphenyl substituents adds complexity and enhances the compound's pharmacological profile. Fluorine atoms are known to influence the lipophilicity and metabolic stability of molecules, while methoxy groups can modulate receptor binding affinity and selectivity.
Recent studies have explored the biological activities of 5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in various contexts. One notable area of research is its potential as an anti-inflammatory agent. In vitro assays have shown that this compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, 5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been investigated for its anticancer properties. Preclinical studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has shown efficacy against breast cancer and colorectal cancer cell lines, making it a potential lead compound for further drug development.
The pharmacokinetic properties of 5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide have also been studied to assess its suitability for clinical applications. In animal models, this compound has exhibited favorable oral bioavailability and a reasonable half-life, suggesting that it can be effectively administered orally. Furthermore, it has shown low toxicity in preliminary safety evaluations, which is a crucial factor for its potential use in therapeutic settings.
In terms of synthetic methods, 5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using well-established protocols in organic chemistry. The Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction is a popular method for constructing the 1,2,3-triazole core. This click chemistry approach is known for its high efficiency and mild reaction conditions, making it suitable for large-scale production.
The structural diversity of 1,2,3-triazoles has led to their widespread use in drug discovery programs. The ability to fine-tune the substituents on the triazole ring allows for the optimization of pharmacological properties such as potency, selectivity, and bioavailability. For instance, modifications to the fluorophenyl and methoxyphenyl groups can significantly impact the compound's binding affinity to specific targets.
In conclusion, 5-amino-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 950253-17-5) represents a promising molecule with diverse biological activities and potential therapeutic applications. Its anti-inflammatory and anticancer properties make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and pharmacological profile, this compound holds significant promise for addressing unmet medical needs.
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